The synthesis of 4-hydroxy-3-methoxybenzaldehyde oxime typically involves the reaction of vanillin with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide. [] Optimization of the reaction parameters, including temperature, reagent concentration, and reaction time, is crucial to achieve high yields of the desired oxime product. []
4-Hydroxy-3-methoxybenzaldehyde oxime exists in two isomeric forms: E and Z, differentiated by the orientation of the hydroxyl group relative to the double bond of the oxime group. The E isomer is generally more stable and commonly encountered. [, ] Various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy, have been employed to elucidate the molecular structure and confirm the formation of the desired oxime derivative. []
4-Hydroxy-3-methoxybenzaldehyde oxime has demonstrated promising antihypertensive effects in preclinical studies. Notably, it exhibited superior antihypertensive activity compared to the reference drug propranolol in models of left renal artery ligation and fructose-induced hypertension. [] This suggests its potential as a therapeutic agent for managing hypertension.
Derivatives of 4-hydroxy-3-methoxybenzaldehyde oxime, particularly those incorporating a piperidine moiety, have exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. [] These findings highlight the potential of this compound as a scaffold for developing novel antibacterial agents.
4-Hydroxy-3-methoxybenzaldehyde oxime and its derivatives have shown promise as corrosion inhibitors for mild steel in acidic environments. [, , ] The presence of heteroatoms, such as nitrogen and oxygen, in the molecule facilitates adsorption onto the metal surface, forming a protective layer that impedes the corrosive attack of acidic species.
Schiff base derivatives of 4-hydroxy-3-methoxybenzaldehyde have demonstrated potential as insulysin inhibitors in silico. [] Insulysin, an enzyme involved in insulin degradation, represents a target for developing new therapies for type 2 diabetes. The ability of these Schiff base derivatives to inhibit insulysin suggests their potential as therapeutic agents for managing this metabolic disorder.
Several studies have explored the use of 4-hydroxy-3-methoxybenzaldehyde-based ligands, including its oxime and hydrazone derivatives, as spectrophotometric reagents for the determination of various metal ions, such as Th(IV), Ni(II), Pb(II), Al(III), and Cu(II). [, , , , ] These ligands form colored complexes with metal ions, allowing for their quantitative determination using spectrophotometric techniques.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: